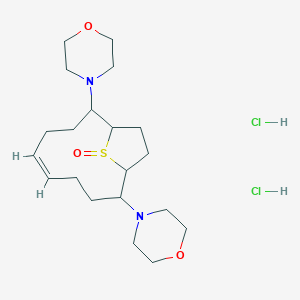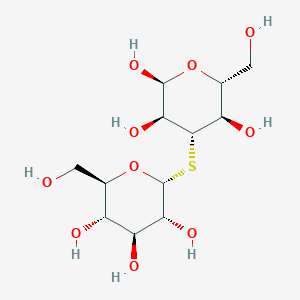
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride, also known as DMTS, is a synthetic compound that has been widely used in scientific research. DMTS is a bicyclic sulfur-containing compound that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is not fully understood. However, it is believed that 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to study its potential as an antiviral and antibacterial agent. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride could be used as a tool to study the role of topoisomerase II and protein kinase C in various biological processes.
Conclusion
In conclusion, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research, including investigating its mechanism of action and potential applications in cancer therapy and studying its potential as an antiviral and antibacterial agent.
Synthesis Methods
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be synthesized by reacting 2,9-dichloro-5,6,7,8-tetrahydro-13H-benz[e]indolo[2,3-a]pyrrolo[3,4-c]carbazole with morpholine and sodium sulfide in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride dihydrochloride salt.
Scientific Research Applications
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been used as a tool to study the mechanism of action of various biological processes.
properties
CAS RN |
174198-18-6 |
|---|---|
Product Name |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride |
Molecular Formula |
C20H36Cl2N2O3S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C20H34N2O3S.2ClH/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
InChI Key |
PCZUCNXGLHMGHO-UAIGNFCESA-N |
Isomeric SMILES |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
Canonical SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
synonyms |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)






![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)